molecular formula C12H11ClF3NO2 B2942509 2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one CAS No. 2411291-29-5

2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one

Cat. No. B2942509
CAS RN: 2411291-29-5
M. Wt: 293.67
InChI Key: OFTBEEOKDSEJRS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and could influence the compound’s reactivity with other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could influence its polarity, boiling point, and other properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as pharmaceuticals or materials science, further studies could focus on optimizing its synthesis, studying its properties, and exploring its potential uses .

properties

IUPAC Name

2-chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO2/c1-7(13)11(18)17-5-6-19-10-8(12(14,15)16)3-2-4-9(10)17/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBEEOKDSEJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC2=C(C=CC=C21)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one

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